3,4-dichloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
Description
Properties
IUPAC Name |
3,4-dichloro-N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N6O/c1-11-3-6-17(12(2)7-11)28-19-14(9-25-28)18(23-10-24-19)26-27-20(29)13-4-5-15(21)16(22)8-13/h3-10H,1-2H3,(H,27,29)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFHGOSNHPEFHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N’-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 2,4-dimethylphenyl group and the benzohydrazide moiety. Common reagents used in these reactions include chlorinating agents, hydrazine derivatives, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N’-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
3,4-dichloro-N’-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: Its biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N’-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Structural and Functional Differences:
Substituent Effects on Lipophilicity: The target compound's 3,4-dichloro groups are electron-withdrawing, increasing lipophilicity compared to methoxy () or hydroxy () analogs. This may enhance bioavailability and target binding in hydrophobic pockets . smaller substituents like 4-methylphenyl () .
Synthetic Routes :
- Analogs are typically synthesized via condensation of hydrazine derivatives with substituted benzoyl chlorides or through cyclization reactions using formamide (). The target compound likely follows a similar pathway, with dichlorobenzoyl chloride as a key intermediate .
Biological Implications: Pyrazolo[3,4-d]pyrimidines with chloro substituents (e.g., ’s hydrazine derivatives) show potent antiproliferative activity, suggesting the target compound may exhibit similar or enhanced effects . Sulfonohydrazide analogs () demonstrate distinct solubility profiles, which could be leveraged for formulation improvements in the target compound .
Biological Activity
3,4-Dichloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine moiety and a benzohydrazide group. Its IUPAC name is this compound, and it has the following molecular characteristics:
- Molecular Formula : C₁₈H₁₆Cl₂N₄O
- Molecular Weight : 368.25 g/mol
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : Some derivatives demonstrate effectiveness against bacterial strains.
- Anti-inflammatory Effects : Compounds in this class may reduce inflammation markers in vitro and in vivo.
The biological mechanisms attributed to this class of compounds often involve:
- Inhibition of Enzymes : Many pyrazole derivatives inhibit key enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : They may trigger programmed cell death in malignant cells.
- Modulation of Signaling Pathways : These compounds can influence various signaling pathways related to cell survival and proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives:
1. Anticancer Activity
A study evaluated the anticancer effects of pyrazole derivatives on different cancer cell lines. The findings indicated that certain compounds exhibited IC50 values in the low micromolar range against breast cancer (T47D) and colon cancer (HCT-116) cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | T47D (Breast) | 27.3 |
| Compound B | HCT-116 (Colon) | 6.2 |
2. Antimicrobial Effects
Another research highlighted the antimicrobial activity of various benzohydrazides against pathogenic bacteria. The study found that these compounds had significant antibacterial effects when tested against Staphylococcus aureus and Escherichia coli.
3. Anti-inflammatory Properties
Research on anti-inflammatory actions revealed that certain derivatives significantly reduced levels of pro-inflammatory cytokines in animal models of inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
